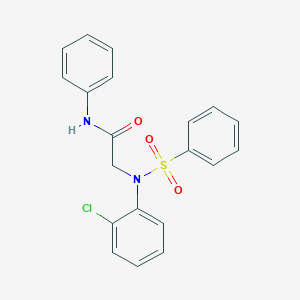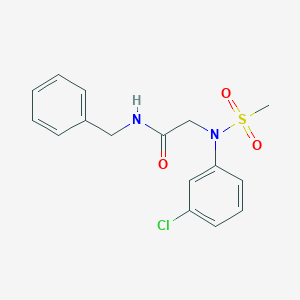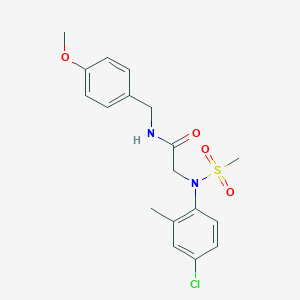
2-Anilino-6-methyl-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-6-methyl-3,1-benzoxazin-4-one, also known as AMBOB, is a synthetic compound that has attracted significant attention in the scientific research community due to its unique properties. AMBOB is a heterocyclic compound that contains a benzoxazinone ring and an aniline group, which makes it a versatile molecule for various applications such as biological and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 2-Anilino-6-methyl-3,1-benzoxazin-4-one involves its ability to bind to metal ions and enzymes, which leads to a change in their activity. The compound can also interact with other biomolecules such as proteins and nucleic acids, which can affect their function.
Biochemical and Physiological Effects:
2-Anilino-6-methyl-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. The compound has also been studied for its potential use in cancer treatment, as it can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Anilino-6-methyl-3,1-benzoxazin-4-one in lab experiments is its ability to selectively bind to metal ions and enzymes, which can help researchers study their activity. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for research involving 2-Anilino-6-methyl-3,1-benzoxazin-4-one, such as investigating its potential use in drug discovery and development. The compound could also be studied for its ability to interact with other biomolecules, such as lipids and carbohydrates. Additionally, researchers could explore the use of 2-Anilino-6-methyl-3,1-benzoxazin-4-one in imaging and sensing applications, as well as its potential use in nanotechnology.
Métodos De Síntesis
The synthesis of 2-Anilino-6-methyl-3,1-benzoxazin-4-one involves the condensation of 2-amino-6-methylphenol and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a suitable solvent such as dichloromethane, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
2-Anilino-6-methyl-3,1-benzoxazin-4-one has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. The compound has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Propiedades
Nombre del producto |
2-Anilino-6-methyl-3,1-benzoxazin-4-one |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
2-anilino-6-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-13-12(9-10)14(18)19-15(17-13)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) |
Clave InChI |
WAHWHYZPYHLYTG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-bromo(methylsulfonyl)anilino]-N,N-diethylacetamide](/img/structure/B258512.png)
![2-[3-bromo(methylsulfonyl)anilino]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B258515.png)
![N-(tert-butyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B258516.png)

![N-(4-chlorobenzyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B258521.png)
![Methyl 4-{[4-(1-methyl-2-oxo-2-phenylethoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B258522.png)

![Methyl 3,3,3-trifluoro-2-[(phenylacetyl)amino]-2-(1,3-thiazol-2-ylamino)propanoate](/img/structure/B258526.png)

![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B258531.png)

